molecular formula C10H7F3O4 B1683033 トリフルサール CAS No. 322-79-2

トリフルサール

カタログ番号: B1683033
CAS番号: 322-79-2
分子量: 248.15 g/mol
InChIキー: RMWVZGDJPAKBDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cardiovascular Applications

Antiplatelet Activity

Triflusal is primarily recognized for its role as an antiplatelet agent. It functions by inhibiting cyclooxygenase-1 (COX-1) and reducing thromboxane A2 synthesis, which plays a crucial role in platelet aggregation. In a randomized comparative trial involving patients with acute myocardial infarction, Triflusal significantly reduced the incidence of non-fatal cerebrovascular events compared to aspirin, showcasing its effectiveness in secondary prevention strategies for ischemic stroke and myocardial infarction .

Clinical Trials and Efficacy

A multicenter phase 4 clinical trial compared Triflusal with aspirin in patients undergoing secondary prevention of ischemic stroke. Results indicated that Triflusal was associated with fewer adverse events and demonstrated comparable efficacy to aspirin in preventing recurrent strokes .

Neuroprotective Effects

Alzheimer's Disease Research

Recent studies have investigated the neuroprotective effects of Triflusal in models of Alzheimer's disease. In transgenic mouse models (Tg2576), Triflusal administration led to a significant reduction in dense-cored plaque load and associated neuroinflammatory markers. The treatment improved cognitive deficits, suggesting that Triflusal may modulate neuroinflammation and promote neuronal plasticity through pathways involving c-fos and brain-derived neurotrophic factor (BDNF) .

Mechanisms of Action

Triflusal's active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been shown to cross the blood-brain barrier and exert anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-kB) activation. This action reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in neurodegenerative processes .

Gastrointestinal Safety

Comparative Studies

A study focused on the gastrointestinal safety of Triflusal oral solutions versus capsules indicated that the solution formulation resulted in fewer adverse effects on the gastroduodenal mucosa compared to capsules. This finding is significant for patients requiring long-term antiplatelet therapy, as gastrointestinal complications are a common concern with traditional therapies like aspirin .

Summary of Findings

The following table summarizes key findings from various studies on Triflusal:

Application Area Study Type Key Findings
Cardiovascular PreventionRandomized Controlled TrialReduced incidence of cerebrovascular events compared to aspirin .
NeuroprotectionPreclinical StudySignificant reduction in amyloid plaques and improved cognition in Alzheimer's models .
Gastrointestinal SafetyComparative StudyOral solution formulation showed less mucosal injury than capsules .

生化学分析

Biochemical Properties

Triflusal interacts with various enzymes and proteins in the body. It is a COX-1 inhibitor . The benefits of this agent are the lack of action over the arachidonic acid pathway, the driven production of nitric oxide and the increase of cyclic nucleotide concentration on endothelial cells .

Cellular Effects

Triflusal has multiple mechanisms of action that contribute to the effect of the drug. It inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation . It also blocks phosphodiesterase, increasing cAMP concentration as well as can increase nitric oxide synthesis in neutrophils .

Molecular Mechanism

Triflusal exerts its effects at the molecular level through several mechanisms. It blocks cyclooxygenase, thereby inhibiting thromboxane A2, and thus preventing platelet aggregation . It preserves vascular prostacyclin, thus promoting anti-aggregant effect . It also inhibits activation of nuclear factor kB, which regulates the expression of the mRNA of vascular cell adhesion molecule-1 needed for platelet aggregation .

Temporal Effects in Laboratory Settings

It is known that Triflusal has similar efficacy to aspirin in patients with cerebral or myocardial infarction, but has a reduced risk of haemorrhagic complications .

Dosage Effects in Animal Models

In animal models, the effects of Triflusal have been shown to vary with different dosages

Metabolic Pathways

In the liver, Triflusal undergoes deacetylation, forming its main metabolite 2-OH-4-trifluoromethyl benzoic acid (HTB). This major metabolite seems to have marked antiplatelet properties in vitro .

Transport and Distribution

Triflusal binds almost completely to plasma proteins reaching a 99% of the administered dose

化学反応の分析

トリフルサルは、以下を含むさまざまな種類の化学反応を起こします。

これらの反応で使用される一般的な試薬および条件には、アセチル化のための無水酢酸、触媒としての硫酸、および酸化反応のためのさまざまな酸化剤が含まれます これらの反応によって生成される主要な生成物には、特定の反応条件に応じて、HTBおよび他の誘導体が含まれます .

科学研究の応用

トリフルサルは、以下を含む幅広い科学研究の応用範囲を持っています。

生物活性

Triflusal, a derivative of salicylic acid, is primarily recognized for its antiplatelet properties and is utilized in the prevention and treatment of thromboembolic diseases. Its biological activity extends beyond mere platelet aggregation inhibition, encompassing neuroprotective effects, potential anti-inflammatory actions, and implications in various clinical contexts such as acute coronary syndrome (ACS) and neurodegenerative disorders.

Triflusal acts as a prodrug that is metabolized into its active form, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB). This metabolite exhibits a significantly longer half-life and contributes to the compound's pharmacological effects. The primary mechanisms include:

  • Inhibition of Platelet Aggregation : Triflusal reduces platelet aggregation by inhibiting cyclooxygenase (COX) and the synthesis of thromboxane A2.
  • Anti-inflammatory Effects : It has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), leading to decreased expression of pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Neuroprotective Properties : Studies indicate that Triflusal can mitigate neuroinflammation and cognitive deficits in models of Alzheimer's disease (AD) by reducing amyloid-beta plaque load and enhancing neuronal plasticity markers like BDNF (Brain-Derived Neurotrophic Factor) .

1. Acute Coronary Syndrome

Triflusal has demonstrated efficacy in patients with ACS, particularly those with hypersensitivity to aspirin. A retrospective study involving 66 patients indicated that Triflusal was well tolerated, with low rates of cardiovascular mortality (6.1%) and nonfatal myocardial infarction (12.1%), alongside a negligible incidence of stent thrombosis .

2. Neurodegenerative Disorders

In an Alzheimer’s disease model using Tg2576 mice, Triflusal treatment resulted in:

  • Significant reduction in dense-core plaque load.
  • Decreased levels of pro-inflammatory cytokines.
  • Improvement in cognitive performance as measured by spatial learning tasks .

Comparative Efficacy

A randomized trial comparing Triflusal and aspirin post-myocardial infarction revealed that while both drugs had similar efficacy in preventing cardiovascular events, Triflusal was associated with a significantly lower incidence of non-fatal cerebrovascular events and central nervous system bleeding episodes .

Outcome Triflusal Aspirin P-value
Non-fatal cerebrovascular events0.3640.970.033
Central nervous system bleeding0.27%0.97%0.033

Neuroprotection in Cerebral Ischemia

In models of cerebral ischemia, Triflusal exhibited robust neuroprotective effects by downregulating glial activation and expression of NF-kB-regulated genes, indicating its potential utility in treating stroke-related complications .

Anti-Tuberculosis Potential

Recent investigations have also explored the repurposing of Triflusal as an anti-tuberculosis agent, identifying it as a novel DciA inhibitor with promising anti-TB activity . This opens avenues for further research into its broader therapeutic applications.

Safety Profile

Triflusal is generally well tolerated with a lower risk of hemorrhagic complications compared to traditional antiplatelet agents like aspirin. In the context of COVID-19, however, some studies suggest that Triflusal may increase susceptibility to infection and hospitalization rates .

特性

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045305
Record name Triflusal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Triflusal is chemically related to acetylsalicylic acid (ASA) and irreversibly inhibits cycloxygenase-1 (COX-1) in platelets. Acetylation of the active group of COX-1 prevents the formation of thromboxane-B2 in platelets. However, it is unique because it spares the arachidonic acid metabolic pathway in endothelial cells. In addition, it favors the production of nitric oxide, a vasodilator.
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

322-79-2
Record name Triflusal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflusal [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triflusal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetoxy-α,α,α-trifluoro-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

114-117ºC
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triflusal
Reactant of Route 2
Reactant of Route 2
Triflusal
Reactant of Route 3
Reactant of Route 3
Triflusal
Reactant of Route 4
Reactant of Route 4
Triflusal
Reactant of Route 5
Reactant of Route 5
Triflusal
Reactant of Route 6
Reactant of Route 6
Triflusal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。